ß-NF-JQ1
Descripción
Overview of Targeted Protein Degradation Modalities
Targeted protein degradation (TPD) is an emerging therapeutic strategy that harnesses the cell's natural protein disposal systems to eliminate disease-causing proteins. revvity.combiosynth.com Unlike traditional inhibitors that merely block a protein's function, TPD modalities physically remove the target protein. revvity.com This is primarily achieved through two major cellular pathways: the ubiquitin-proteasome system (UPS) and the lysosomal system. nih.govnih.gov
Several TPD strategies have been developed, with the most prominent being:
PROTACs (Proteolysis-Targeting Chimeras): These bifunctional molecules induce the degradation of a target protein by linking it to an E3 ubiquitin ligase. pharmafeatures.combohrium.com
Molecular Glues: These are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.govpharmafeatures.com
Degradation Tags (dTAGs): This system involves genetically tagging a protein of interest with a specific tag that can be recognized by a degrader molecule. pharmafeatures.com
Lysosome-Based Degraders: Modalities like LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras) direct extracellular and membrane proteins to the lysosome for degradation. nih.govpharmafeatures.com
These diverse modalities are expanding the "druggable" proteome, offering the potential to target proteins previously considered inaccessible to small molecule inhibitors. revvity.com
Principles of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two ligands. nih.govnih.gov The fundamental principle of PROTAC action is to induce proximity between the POI and the E3 ligase, forming a ternary complex. nih.gov
The process of PROTAC-mediated degradation unfolds as follows:
The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex. nih.govresearchgate.net
This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. nih.govresearchgate.net
The POI becomes polyubiquitinated, marking it for recognition by the 26S proteasome. nih.govnih.gov
The proteasome then degrades the polyubiquitinated POI into smaller peptides. researchgate.net
The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules. nih.govnih.gov
This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as they can be effective at lower concentrations. nih.gov
Role of E3 Ubiquitin Ligases in PROTAC Design
E3 ubiquitin ligases are a large family of enzymes, with over 600 putative members in humans, that play a crucial role in the final step of the ubiquitination cascade: transferring ubiquitin to substrate proteins. nih.govbldpharm.com The specificity of E3 ligases for their substrates is a key factor in the precision of the ubiquitin-proteasome system. bldpharm.com
In PROTAC design, the choice of E3 ligase is critical as it influences the tissue- and cell-specific degradation of the target protein. bldpharm.com The most commonly recruited E3 ligases in PROTAC development have been von Hippel-Lindau (VHL) and cereblon (CRBN). nih.gov However, expanding the repertoire of available E3 ligases is an active area of research to overcome potential resistance mechanisms and broaden the scope of targetable proteins. nih.govacs.org
The Aryl Hydrocarbon Receptor (AhR) has been identified as a ligand-dependent E3 ubiquitin ligase. nih.govresearchgate.net Upon ligand binding, AhR can assemble a CUL4B-based E3 ligase complex (CUL4BAhR), where AhR acts as the substrate-recognition subunit. nih.govresearchgate.net This discovery has opened up new possibilities for PROTAC design by providing an alternative E3 ligase for recruitment. nih.govacs.org
The recruitment of the AhR E3 ligase complex offers a novel strategy for targeted protein degradation, expanding the toolbox available to researchers and potentially enabling the degradation of proteins that are not effectively targeted by PROTACs based on other E3 ligases. nih.govaacrjournals.org
Contextualizing ß-NF-JQ1 within PROTAC Chemistry and Biology
This compound is a novel PROTAC designed to specifically recruit the Aryl Hydrocarbon Receptor (AhR) E3 ligase to degrade its target proteins. medchemexpress.comtebubio.com This chimeric molecule represents a significant advancement in the field by successfully utilizing an E3 ligase outside of the more commonly used VHL and CRBN. nih.govaacrjournals.org
This compound is a derivative of the well-characterized Bromodomain and Extra-Terminal (BET) inhibitor, JQ1. nih.govmedchemexpress.com JQ1 is a potent and specific inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a crucial role in transcriptional regulation. wikipedia.orgnih.gov By competitively binding to the bromodomains of BET proteins, JQ1 displaces them from chromatin, leading to the downregulation of target genes, including the oncogene c-MYC. nih.govnih.gov
The design of this compound involves chemically linking a ligand for the AhR (ß-naphthoflavone, ß-NF) to the BET inhibitor JQ1. nih.govpatsnap.com In this construct, JQ1 serves as the warhead that binds to the target BET proteins, while ß-NF acts as the E3 ligase-recruiting element. nih.govmedchemexpress.com This design allows this compound to bring BET proteins into close proximity with the AhR E3 ligase complex, leading to their ubiquitination and subsequent degradation. nih.govaacrjournals.org This approach transforms an inhibitor (JQ1) into a degrader (this compound), which can lead to a more profound and sustained biological effect. nih.gov
Interactive Data Tables
Table 1: Properties of JQ1
| Property | Value | Reference(s) |
| Target(s) | BRD2, BRD3, BRD4, BRDT | wikipedia.org |
| IC50 (BRD4(1)) | 77 nM | nih.gov |
| IC50 (BRD4(2)) | 33 nM | nih.gov |
| Mechanism of Action | Competitive inhibitor of BET bromodomains | nih.govnih.gov |
Table 2: Characteristics of this compound
| Property | Description | Reference(s) |
| PROTAC Type | AhR-recruiting PROTAC | medchemexpress.com |
| Target Protein(s) | Bromodomain-containing (BRD) proteins | nih.govtebubio.compatsnap.com |
| E3 Ligase Recruited | Aryl Hydrocarbon Receptor (AhR) E3 ligase complex | nih.govaacrjournals.orgmedchemexpress.com |
| Mechanism of Action | Induces interaction between AhR and BRD proteins, leading to BRD protein degradation | nih.govmedchemexpress.com |
| Therapeutic Potential | Anticancer activity correlated with protein knockdown | nih.govmedchemexpress.compatsnap.com |
Propiedades
Fórmula molecular |
C45H42ClN5O6S |
|---|---|
Peso molecular |
816.37 |
Nombre IUPAC |
(S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(2-(2-(2-((4-(1-oxo-1H-benzo[f]chromen-3-yl)benzyl)oxy)ethoxy)ethoxy)ethyl)acetamide |
InChI |
InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1 |
Clave InChI |
OZFKLXDOAZGVSV-BHVANESWSA-N |
SMILES |
O=C(NCCOCCOCCOCC1=CC=C(C2=CC(C3=C(O2)C=CC4=CC=CC=C34)=O)C=C1)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ß-NF-JQ1 |
Origen del producto |
United States |
Ii. Molecular Architecture and Design Principles of ß Nf Jq1
Design Strategy for Targeted Degradation of Bromodomain-Containing (BRD) Proteins
The core design strategy behind ß-NF-JQ1 involves exploiting the PROTAC mechanism to degrade BRD proteins. BRD proteins, particularly members of the BET (Bromodomain and Extra-Terminal domain) family like BRD2, BRD3, and BRD4, are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, playing crucial roles in chromatin remodeling and transcriptional control oup.comnih.govnih.gov. Their aberrant activity is implicated in various diseases, including cancer, making them attractive therapeutic targets spandidos-publications.comnih.gov.
Traditional small molecule inhibitors of BRD proteins, such as JQ1, competitively bind to their bromodomains, preventing their interaction with chromatin spandidos-publications.comoup.comnih.gov. However, PROTACs aim for degradation rather than inhibition. This compound was developed to expand the repertoire of E3 ligases utilized in targeted protein degradation by incorporating β-naphthoflavone (β-NF) as a ligand to recruit the aryl hydrocarbon receptor (AhR) E3 ligase complex researchgate.netacs.orgnih.govbroadpharm.comrsc.org. This approach allows for the selective and efficient knockdown of BRD proteins, which has been correlated with effective anticancer activity acs.orgnih.govbroadpharm.commedchemexpress.compatsnap.com.
Ligand Components of this compound
This compound is composed of two key ligand components connected by a linker: a BRD-binding ligand and an E3 ligase recruiting ligand ashpublications.orgfrontiersin.org.
The BRD-binding ligand in this compound is the JQ1 moiety. (+)-JQ1 is a well-known, potent, specific, and reversible inhibitor of the BET family of bromodomain proteins, including BRD2, BRD3, BRD4, and BRDT wikipedia.orgguidetopharmacology.orgacs.orgmedchemexpress.comnih.gov. JQ1 is a thienotriazolodiazepine that competitively binds to the acetylated lysine binding site within the bromodomains, preventing BET proteins from interacting with chromatin spandidos-publications.comoup.comnih.govmdpi.com. This competitive binding is crucial for its function as the target-binding warhead in the PROTAC construct oup.comtandfonline.com. JQ1 has been extensively used as a chemical probe in chemical biology and drug discovery due to its high target potency and selectivity acs.org.
The E3 ligase recruiting ligand in this compound is β-Naphthoflavone (β-NF). β-NF, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor (AhR) nih.govfishersci.fiwikipedia.orgfishersci.cauni.lu. The AhR is a ligand-activated transcription factor that, upon activation, can also function as an atypical E3 ligase substrate adaptor by binding to CUL4B rsc.org. By incorporating β-NF, this compound specifically recruits the AhR E3 ligase complex researchgate.netacs.orgnih.govbroadpharm.comrsc.orgnih.govfrontiersin.orgnih.govmedchemexpress.comnih.govmedchemexpress.comnih.govmedchemexpress.comresearchgate.netpatsnap.com. This recruitment brings the AhR E3 ligase into close proximity with the BRD protein, enabling the ubiquitination process acs.orgnih.govbroadpharm.commedchemexpress.compatsnap.com.
Structural Insights into PROTAC-Target-E3 Ligase Complex Formation
The efficacy of PROTACs hinges on their ability to form a stable ternary complex involving the PROTAC molecule, the protein of interest (POI), and the E3 ubiquitin ligase nih.govashpublications.orgmtoz-biolabs.comportlandpress.comfrontiersin.orgnih.govtandfonline.com. For this compound, this involves the formation of a complex between this compound, a BRD protein (e.g., BRD4), and the AhR E3 ligase complex. Studies have shown that this compound induces the interaction of AhR and BRD proteins, leading to their degradation acs.orgnih.govbroadpharm.commedchemexpress.compatsnap.com.
While specific co-crystal structures detailing the precise interactions within the this compound-BRD-AhR ternary complex are not explicitly detailed in the provided search results, the general principle of ternary complex formation for PROTACs is well-established. For instance, structural analyses of other PROTACs, such as MZ1 (a JQ1-based PROTAC recruiting VHL), have revealed extensive new hydrophobic and electrostatic protein-protein interactions and protein-ligand contacts that stabilize the ternary complex tandfonline.comnih.gov. These insights underscore the importance of the linker and the precise orientation of the ligands in facilitating productive interactions between the POI and the E3 ligase rsc.orgashpublications.orgportlandpress.comfrontiersin.orgtandfonline.com. The formation of a stable ternary complex allows the E3 ligase to ubiquitinate the POI on surface lysine residues, leading to proteasomal degradation rsc.orgportlandpress.com.
Analog Development and Structure-Activity Relationships (SAR) in Related PROTACs
The development of this compound is part of a broader effort to expand the utility of PROTAC technology by recruiting novel E3 ligases researchgate.netacs.orgnih.govrsc.org. Beyond this compound, other AhR-recruiting degraders have been developed, such as β-NF-ATRA and ITE-ATRA, which target cellular retinoic acid binding proteins (CRABPs) researchgate.netacs.orgnih.govnih.govnih.govnih.govresearchgate.netpatsnap.com. These examples highlight the versatility of the AhR E3 ligase in PROTAC design.
Structure-Activity Relationship (SAR) studies in PROTAC development are critical for optimizing potency, selectivity, and pharmacokinetic properties. For PROTACs, SAR often focuses on the linker connecting the two ligands, as its length, rigidity, and chemical composition can dramatically influence the formation and stability of the ternary complex and, consequently, the PROTAC's activity rsc.orgashpublications.orgnih.govacs.orgbiorxiv.org. For instance, some PROTACs have shown improved potency by replacing flexible PEG linkers with more rigid linkers rsc.org.
Iii. Mechanisms of Action and Cellular Interventions
Specificity and Engagement with BRD Family Proteins
ß-NF-JQ1's efficacy stems from its JQ1 component, which is a potent, specific, and reversible inhibitor of the bromodomain and extra-terminal (BET) family proteins sigmaaldrich.com. The BET family comprises four members: BRD2, BRD3, BRD4, and BRDT, all of which share two highly conserved N-terminal bromodomains, BD1 and BD2 wikipedia.orgciteab.comnih.gov. This compound induces the interaction of AhR and BRD proteins, leading to effective protein knockdown fishersci.fiwikipedia.org.
The JQ1 component of this compound demonstrates effective inhibitory activity against BRD2 uel.br. Research indicates that JQ1 binds to the first bromodomain of BRD2, albeit with approximately three-fold weaker affinity compared to its binding to BRD4's first bromodomain invivochem.com. Treatment with JQ1 can influence both BRD2-dependent and independent transcriptional regulation pathways pubcompare.ai. Furthermore, BRD2 is known to associate physically with the promoters of inflammatory cytokine genes, an interaction that is disrupted upon JQ1 treatment nih.gov. Studies have shown a modest yet distinct reduction in BRD2 occupancy across the genome following JQ1(+) treatment googleapis.com.
JQ1 also effectively inhibits BRD3 uel.br. Comparable binding affinities for both BD1 and BD2 domains of BRD3 have been observed with JQ1, similar to its interactions with BRD4 invivochem.com. BRD3 plays a role in gene regulation by interacting with various transcriptional factors, such as GATA1, thereby upregulating the expression of GATA1-dependent genes wikipedia.org.
The JQ1 moiety is a pan-specific inhibitor of BRD4, binding to both its BD1 and BD2 bromodomains citeab.comdaneshyari.com. Specifically, (+)-JQ1 exhibits a binding dissociation constant (Kd) of approximately 50 nM for BRD4 BD1 and 90 nM for BRD4 BD2 invivochem.com. JQ1 was designed to structurally mimic acetylated lysine (B10760008), enabling its competitive and specific binding to the BD1 and BD2 bromodomains of BRD4 with high affinity. This interaction involves the formation of a hydrogen bond with a conserved asparagine residue within the binding pocket wikipedia.org. A key functional consequence is the displacement of BRD4 from chromatin wikipedia.orgciteab.cominvivochem.com. Moreover, JQ1 has been shown to inhibit the crucial interaction between BRD4 and acetylated RelA, a subunit of NF-κB nih.govuni.lunih.gov. Although the BD1 and BD2 sequences of BRD4 are highly conserved and homologous, they may possess differential biological functions due to their interactions with distinct proteins.
JQ1, as a pan-BET inhibitor, targets all members of the BET family, including BRD2, BRD3, BRD4, and BRDT nih.govuel.brnih.gov. While it lacks strong selectivity among the BET isoforms (BRD2/3/4), it exhibits a higher affinity for BRD4 (Kd of 50 nM for BD1) compared to other BET family members (60–190 nM) invivochem.com. Importantly, JQ1 shows no detectable binding to bromodomains outside the BET family, underscoring its high selectivity for BET proteins invivochem.com.
The binding affinities of JQ1 for different BET bromodomains are summarized in the table below:
| Protein/Domain | Binding Affinity (Kd/IC50) | Reference |
| BRD4 BD1 | 50 nM (Kd) / 77 nM (IC50) | invivochem.com |
| BRD4 BD2 | 90 nM (Kd) / 33 nM (IC50) | invivochem.com |
| BRD3 BD1/BD2 | Comparable to BRD4 | invivochem.com |
| BRD2 BD1 | ~3-fold weaker than BRD4 BD1 | invivochem.com |
| BRDT BD1 | ~3-fold weaker than BRD4 BD1 | invivochem.com |
| Non-BET BRDs | No detectable binding | invivochem.com |
Epigenetic Modulatory Activities
BET proteins, including BRD2, BRD3, and BRD4, function as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone proteins and other key transcriptional factors citeab.com. The epigenetic modulatory activities of this compound, through its JQ1 component, are primarily mediated by disrupting these crucial interactions, thereby inhibiting gene transcription uni.lu.
JQ1 was specifically designed to mimic acetylated lysine, allowing it to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins wikipedia.orginvivochem.comnih.gov. This competitive binding mechanism is central to its epigenetic effects. For instance, JQ1 effectively inhibits the binding of a tetra-acetylated Histone H4 peptide to BRD4, with IC50 values of 77 nM for the first bromodomain and 33 nM for the second bromodomain invivochem.com. Furthermore, JQ1 has been shown to displace BRD4 from binding to acetylated histone H3 in the promoter regions of various proinflammatory genes citeab.com. By occupying the acetyl-lysine binding site, JQ1 prevents BET proteins from recognizing and interacting with acetylated histones, thereby interfering with their role in chromatin remodeling and transcriptional regulation nih.gov.
Cell Cycle Dynamics and Cell Fate Regulation
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
The degradation of BET proteins by PROTACs like this compound is instrumental in inducing cell cycle arrest. Studies on (+)-JQ1, the BRD-targeting component of this compound, demonstrate its ability to cause a pronounced decrease in cells in the S phase and a concomitant increase in cells arrested in the G0/G1 phase wikipedia.org. This arrest is often mediated by the downregulation of cell-cycle promoter genes, such as cyclin D1, and the upregulation of negative cell-cycle regulators, including p21, p27, and p57 wikipedia.org. For instance, JQ1 treatment in Merkel cell carcinoma (MCC) cells led to a significant G0/G1 cell cycle arrest, with corresponding changes in these cell cycle regulatory proteins wikipedia.org. Similarly, in oral squamous cell carcinoma (OSCC) cells, JQ1 induced G1 phase arrest. Given that this compound functions by degrading these same BRD proteins, it is expected to exert similar, if not more pronounced, effects on cell cycle progression through the comprehensive removal of its targets.
Table 1: Impact of JQ1 on Cell Cycle Distribution in Cal27 Cells
| JQ1 Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 37.5 | 48.5 | 14.0 |
| 0.1 | Increased | Decreased | - |
| 0.5 | Increased | Decreased | - |
| 1 | Increased | Decreased | - |
Note: Specific percentages for increased/decreased phases at 0.1, 0.5, and 1 µM were not provided, but the trend was reported as statistically significant (P<0.05).
Promotion of Apoptosis Pathways (e.g., Caspase Activation)
Targeted degradation of BRD proteins by this compound is also associated with the promotion of apoptosis pathways. Research on (+)-JQ1 indicates its potent ability to induce apoptosis in various cancer cell types, including pancreatic cancer, leukemia, lymphoma, triple-negative breast cancer, and glioblastoma fishersci.ca. This apoptotic induction often involves the activation of caspases, such as caspase 9 and cleaved caspase-3, and an increase in pro-apoptotic proteins like BAX, while potentially downregulating anti-apoptotic factors. For example, JQ1 treatment significantly increased the population of apoptotic cells in SW480 colon cancer cells (43.9% vs. 5.42% in untreated cells). The degradation of BRD4 by this compound would similarly disrupt oncogenic transcriptional programs, leading to programmed cell death.
Table 2: Apoptosis Induction by JQ1 in SW480 Colon Cancer Cells
| Treatment | Apoptotic Cells (%) |
| Untreated | 5.42 |
| DMSO-treated (Control) | 7.02 |
| JQ-1 | 43.9 |
Impact on Cellular Proliferation
A direct consequence of inducing cell cycle arrest and apoptosis is the significant impact on cellular proliferation. This compound itself has demonstrated effective anticancer activity that correlates with its protein knockdown activity uni.lufishersci.casigmaaldrich.comfishersci.fi. This indicates a strong antiproliferative effect resulting from the degradation of BRD proteins. Studies on (+)-JQ1 consistently report its ability to suppress cell proliferation across a wide range of cancer types, including lymphoma, leukemia, lung cancer, and glioblastoma. This suppression is often achieved by inhibiting the expression of proto-oncogenes like MYC and other growth-promoting genes regulated by BRD proteins.
Molecular Interactions beyond Histone Binding
While BET proteins are well-known for their interaction with acetylated histones, their molecular functions extend to interactions with non-histone proteins and their involvement in protein degradation pathways.
Interaction with Non-Histone Proteins (e.g., p65/RelA NF-κB subunit)
BET proteins, particularly BRD4, engage in crucial interactions with various non-histone proteins, which are critical for regulating gene transcription and cellular processes. A notable example is the interaction of BRD4 with the p65/RelA subunit of the Nuclear Factor-kappa B (NF-κB) complex. BRD4 binds to acetylated lysine-310 (K310) of RelA, which is essential for the transcriptional activation of NF-κB target genes. This interaction stabilizes nuclear RelA and contributes to the maintenance of constitutively active NF-κB in certain cancer cells. (+)-JQ1, by competitively inhibiting the binding of BRD4 to acetylated RelA, suppresses NF-κB activation and the expression of a subset of NF-κB target genes, such as IL-6, IL-8, and CCL2. As this compound functions by degrading BRD proteins, it effectively disrupts these BRD4-non-histone protein interactions by removing the BRD proteins themselves, leading to similar downstream effects on NF-κB signaling and other pathways.
Role of Protein Degradation via Ubiquitin-Proteasome System
The defining characteristic of this compound is its reliance on the ubiquitin-proteasome system (UPS) for its mechanism of action uni.lufishersci.casigmaaldrich.com. Unlike traditional inhibitors that block protein function, this compound is a PROTAC designed to induce the targeted degradation of specific proteins. It achieves this by forming a ternary complex that brings the target protein (BRD proteins) into close proximity with an E3 ubiquitin ligase, in this case, the Aryl Hydrocarbon Receptor (AhR) E3 ligase uni.lufishersci.casigmaaldrich.comfishersci.fi. The E3 ligase then catalyzes the transfer of ubiquitin molecules onto the target protein, marking it for degradation by the 26S proteasome. This ubiquitin-mediated proteolytic pathway leads to the efficient and sustained knockdown of BRD proteins, providing a distinct advantage over mere inhibition. The degradation of BRD proteins by this compound via the UPS is the fundamental mechanism underlying its observed anticancer activity and its impact on cellular processes like proliferation, cell cycle, and apoptosis uni.lufishersci.casigmaaldrich.com.
Iv. Preclinical Research Applications in Disease Models
Other Therapeutic Research Areas (Preclinical Models)
Inhibition of Viral Entry Factor Transcription (e.g., ACE2, TMPRSS2 in SARS-CoV-2 models)
Specific preclinical research detailing the inhibition of viral entry factor transcription, such as ACE2 and TMPRSS2 in SARS-CoV-2 models, by ß-NF-JQ1 is not extensively reported in the provided search results. Research in this area primarily focuses on the BET inhibitor JQ1, which has been shown to inhibit the transcription of ACE2 and TMPRSS2 genes in mouse lung tissue and prevent SARS-CoV-2 infection pubcompare.ai. However, these findings are attributed to JQ1, a BET bromodomain inhibitor, and not specifically to the PROTAC this compound.
Exploration in Neurobiological Models (e.g., Glioblastoma, Alzheimer's disease)
Limited information suggests a potential role for this compound in neurobiological models. It has been noted that this compound, as a PROTAC targeting BRD proteins, "may be used to treat Alzheimer's disease (AD)" googleapis.com. However, comprehensive, detailed research findings or data tables specifically outlining the preclinical applications of this compound in glioblastoma or Alzheimer's disease models are not provided in the available search results. The majority of reported research in these neurobiological contexts, including studies on reducing neuroinflammation and affecting tau phosphorylation in Alzheimer's models or inhibiting proliferation in glioblastoma, refers to the BET inhibitor JQ1.
Differential Cellular Responsiveness and Selectivity in Normal Cell Types
Specific data on the differential cellular responsiveness and selectivity of this compound in normal cell types are not detailed in the provided search results. Studies on the selectivity and off-target effects of BET inhibitors, such as JQ1 and its derivatives, have explored their impact on various cell types, including pancreatic islet cells and cardiac fibroblasts, noting differential effects. For instance, (+)-JQ1-DPA, a derivative of JQ1, showed equal effectiveness in pancreatic β and α cells but was less effective in macrophages, suggesting endocrine cell selectivity rather than β-cell specificity. However, these observations are related to JQ1 and its derivatives, not specifically to this compound.
V. Methodological Approaches in ß Nf Jq1 Research
Biochemical and Biophysical Characterization Techniques
To understand the interaction between the JQ1 component of ß-NF-JQ1 and its target bromodomains, researchers employ a range of quantitative techniques to measure binding affinity, thermodynamics, and structural engagement.
Isothermal Titration Calorimetry (ITC) is a primary biophysical method used to precisely determine the binding constants of JQ1 with target proteins. nih.gov This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmalvernpanalytical.comwikipedia.org For instance, ITC experiments have been used to quantify the binding of enantiomerically pure (+)-JQ1 to the first and second bromodomains of BRD4, revealing high-affinity interactions. nih.gov The raw injection heats are measured as the ligand is titrated into the protein solution, and the resulting data are fitted to a binding model to derive the thermodynamic parameters. thesgc.org
Fluorescence Polarization (FP) is another widely used technique to study protein-ligand binding in a high-throughput format. nih.gov The assay is based on the principle that a small, fluorescently labeled molecule (a tracer, such as a fluorescein-labeled JQ1) tumbles rapidly in solution, resulting in low polarization of emitted light. nih.govchemrxiv.org Upon binding to a larger protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. nih.gov Competitive binding experiments, where unlabeled compounds like JQ1 compete with the fluorescent tracer for binding to the bromodomain, are used to determine the inhibitory potency (IC50) of the test compound. nih.govresearchgate.net
Below is a table summarizing representative binding data for (+)-JQ1 with various BET bromodomains, as determined by ITC and other binding assays like AlphaScreen.
Interactive Data Table: (+)-JQ1 Binding Affinity for BET Bromodomains
| Bromodomain | Method | Parameter | Value (nM) |
|---|---|---|---|
| BRD4 (BD1) | ITC | Kd | ~50 |
| BRD4 (BD2) | ITC | Kd | ~90 |
| BRD4 (BD1) | AlphaScreen | IC50 | 77 |
| BRD4 (BD2) | AlphaScreen | IC50 | 33 |
| BRD2 (BD1) | ITC | Kd | 128 |
| BRD3 (BD1) | ITC | Kd | 59.5 |
Data compiled from multiple research findings. nih.govthesgc.org
X-ray Crystallography has been instrumental in revealing the precise molecular interactions between JQ1 and BET bromodomains at an atomic level. researchgate.net To achieve this, researchers crystallize the bromodomain protein in complex with the JQ1 molecule. nih.gov The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, which allows for the determination of the three-dimensional structure of the protein-ligand complex. rcsb.orgrcsb.org
Co-crystal structures of (+)-JQ1 bound to bromodomains like BRD4(1) and BRDT(1) have shown that the molecule binds competitively in the acetyl-lysine binding pocket. nih.govresearchgate.netresearchgate.net These structures reveal critical interactions, such as a hydrogen bond formed between the triazole ring of JQ1 and a conserved asparagine residue within the bromodomain, which mimics the interaction of the native acetyl-lysine substrate. nih.govresearchgate.net The high-resolution structural data provides a rationale for the high potency and specificity of JQ1 and guides the design of new derivatives. thesgc.org
Cell-Based Assays
To evaluate the biological effects of this compound in a cellular context, a variety of cell-based assays are utilized. These assays measure the compound's impact on cell health, proliferation, and the induction of specific cellular pathways.
The effect of JQ1 on cell viability and proliferation is a primary measure of its cellular activity. Assays such as the MTT and CCK-8 assays are commonly used. researchgate.netnih.gov These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. For example, studies have shown that JQ1 can inhibit the proliferation of various cancer cell lines, including oral squamous cell carcinoma and colon cancer cells, in a dose-dependent manner. spandidos-publications.comacs.org The results from these assays are often used to determine the half-maximal inhibitory concentration (IC50) of the compound. nih.gov
Flow Cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). youtube.com Cells are treated with the compound, fixed, and stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for quantification of the cell population in each phase. nih.gov Numerous studies have demonstrated that JQ1 can induce cell cycle arrest, most commonly at the G0/G1 phase, in various cancer cell types, including glioma, AML, and testicular germ cell tumors. nih.govnih.govscienceopen.com This arrest prevents cells from progressing to the S phase, thereby inhibiting proliferation. spandidos-publications.com
Interactive Data Table: Effect of JQ1 on Cell Cycle Distribution in Glioma Stem Cells (GSCs)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| CSC2078 | Control | 45.3 | 44.8 | 9.9 |
| CSC2078 | JQ1 | 62.1 | 29.5 | 8.4 |
| TS543 | Control | 55.6 | 35.2 | 9.2 |
Data is representative of findings from flow cytometry analysis. nih.gov
Beyond inhibiting proliferation, the ability of JQ1 to induce programmed cell death pathways is a key area of investigation.
Apoptosis , or programmed cell death, is often assessed using flow cytometry with Annexin V and PI staining. acs.orgnih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. nih.gov JQ1 has been shown to induce apoptosis in a variety of cancer cells. spandidos-publications.comacs.orgscienceopen.com Another method to confirm apoptosis is through Western blot analysis, detecting the cleavage of proteins like PARP, a hallmark of caspase-mediated apoptosis. scienceopen.comresearchgate.net
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. The induction of autophagy by JQ1 is typically monitored by Western blot analysis of key autophagy markers, such as the conversion of LC3-I to LC3-II and changes in the levels of p62. nih.govnih.gov An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation. nih.gov Studies have shown that JQ1 can induce autophagy in bladder cancer cells and that this process contributes to the compound's growth-suppressive effects. nih.gov In some contexts, inhibiting JQ1-induced autophagy can enhance its apoptotic effects, highlighting the complex interplay between these pathways. researchgate.netresearchgate.net
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are fundamental tools for quantifying the impact of this compound on the transcriptional activity of specific genes or signaling pathways. In these assays, the regulatory region of a gene of interest (the promoter) is linked to a "reporter" gene that produces an easily measurable signal, such as luciferase or fluorescent proteins. youtube.com When this construct is introduced into cells, the activity of the reporter protein serves as a proxy for the transcriptional activity of the target gene's promoter.
Researchers utilize these assays to demonstrate that this compound can suppress the transcription of key oncogenes. For instance, a reporter construct driven by the MYC promoter can be used to show that treatment with this compound leads to a significant decrease in luciferase activity, indicating reduced transcriptional activation of MYC. nih.govresearchgate.net This approach provides a quantitative measure of the compound's ability to inhibit the transcriptional machinery at specific gene loci. By employing various promoter sequences, scientists can screen for genes and pathways that are particularly sensitive to this compound-mediated inhibition.
Immunofluorescence and Western Blotting for Protein Expression and Localization
To understand the downstream consequences of transcriptional changes induced by this compound, researchers employ immunofluorescence and Western blotting to examine protein expression and localization.
Western Blotting is a technique used to detect and quantify specific proteins within a sample. Following treatment of cells with this compound, cell lysates are prepared and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the protein of interest. This method has been widely used to confirm the downregulation of key oncogenic proteins following this compound treatment. For example, numerous studies have shown a marked decrease in c-Myc protein levels in various cancer cell lines after exposure to this compound. researchgate.netnih.govnih.gov This technique can also be used to detect changes in other proteins involved in cell cycle regulation and apoptosis, such as cleaved PARP, an indicator of programmed cell death. researchgate.net
| Cell Line | Protein Analyzed | Effect of this compound Treatment | Reference |
| A2780 (Ovarian) | c-Myc | Decreased Expression | researchgate.net |
| TOV112D (Ovarian) | c-Myc | Decreased Expression | researchgate.net |
| HEC265 (Endometrial) | c-Myc | Decreased Expression | researchgate.net |
| SU-R-786-o (Renal) | MYC | Decreased Expression | nih.gov |
| SUDHL2 (Lymphoma) | c-MYC | Decreased Expression | nih.gov |
Immunofluorescence is a powerful imaging technique that allows for the visualization of the subcellular localization of specific proteins. nih.govcmu.eduresearchgate.net Cells are treated with this compound, fixed, and then incubated with a primary antibody that recognizes the protein of interest. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, allowing the protein's location to be visualized under a fluorescence microscope. nih.gov This method can be used to determine if this compound treatment alters the localization of key regulatory proteins. For example, it can be used to visualize the nuclear localization of transcription factors like NF-κB and assess whether this compound affects their translocation from the cytoplasm to the nucleus upon cellular stimulation. frontiersin.orgnih.gov
Chromatin Immunoprecipitation (ChIP) and ChIP-sequencing (ChIP-seq) for Chromatin Engagement
Chromatin Immunoprecipitation (ChIP) and its high-throughput counterpart, ChIP-sequencing (ChIP-seq), are indispensable techniques for elucidating the direct interaction of this compound's target proteins with chromatin. youtube.com These methods allow researchers to map the genome-wide binding sites of proteins like BRD4 and to observe how these interactions are disrupted by this compound.
The ChIP procedure involves cross-linking proteins to DNA in living cells, followed by cell lysis and fragmentation of the chromatin. An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) to look at specific gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis. researchgate.net
Studies using ChIP-seq have been pivotal in demonstrating that BRD4 is enriched at super-enhancers of key oncogenes, such as MYC. nih.govnih.gov Treatment with this compound leads to a dramatic, genome-wide reduction in BRD4 occupancy at these sites. nih.govresearchgate.net This displacement of BRD4 from chromatin is a direct consequence of this compound competitively binding to the bromodomains of BRD4, thereby preventing its association with acetylated histones. nih.gov
| Cell Line | Target Protein | Key Finding with this compound | Reference |
| MM.1S (Multiple Myeloma) | BRD4 | Reduced BRD4 occupancy at super-enhancers | nih.gov |
| Murine MLL-AF9 AML | Brd4 | Decreased occupancy at CEBPβ promoter and enhancer | researchgate.net |
| MV4-11 (AML) | H3K27ac | Perturbation of active chromatin sites | researchgate.net |
Transcriptomic Profiling (e.g., RNA-sequencing, Gene Expression Arrays)
To obtain a global view of the changes in gene expression induced by this compound, researchers employ transcriptomic profiling techniques like RNA-sequencing (RNA-seq) and gene expression arrays. mdpi.com These powerful methods allow for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound. nih.govresearchgate.net
In a typical RNA-seq experiment, RNA is extracted from both control and this compound-treated cells. nih.govresearchgate.net This RNA is then converted to cDNA and sequenced using next-generation sequencing platforms. The resulting sequence data is aligned to a reference genome to quantify the abundance of each transcript. nih.gov
Transcriptomic studies have consistently shown that this compound treatment leads to the downregulation of a specific subset of genes, many of which are associated with cell proliferation, cancer stemness, and oncogenic signaling pathways. nih.govresearchgate.netnih.govnih.gov For example, Gene Set Enrichment Analysis (GSEA) of RNA-seq data has revealed that genes related to the NF-κB pathway and cancer stemness are significantly inhibited by this compound. nih.gov These unbiased, genome-wide analyses are crucial for identifying novel targets and understanding the broader biological impact of this compound.
Functional Assays for Specific Cellular Processes (e.g., Angiogenesis Assays, Stemness Assays)
Beyond the molecular level, researchers use a variety of functional assays to assess the impact of this compound on complex cellular processes that are critical for tumor progression.
Angiogenesis Assays: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. semanticscholar.org The effect of this compound on angiogenesis can be studied using both in vitro and in vivo models. In vitro assays, such as the tube formation assay, assess the ability of endothelial cells to form capillary-like structures on a Matrigel matrix. Studies have shown that this compound can impair the proliferation and differentiation of human vascular endothelial cells. nih.gov A key in vivo method is the Matrigel plug assay, where Matrigel mixed with a pro-angiogenic factor like VEGF is implanted subcutaneously in mice. nih.govresearchgate.net Treatment of the mice with this compound has been shown to significantly reduce the invasion of endothelial cells into the Matrigel plug, demonstrating a direct anti-angiogenic effect in vivo. nih.gov
Stemness Assays: Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, progression, and therapeutic resistance. frontiersin.org Assays to measure "stemness" are therefore critical in evaluating anti-cancer agents. The tumorsphere formation assay is a common in vitro method where cancer cells are cultured in non-adherent conditions that favor the growth of CSCs as spherical colonies. Treatment with this compound has been shown to inhibit the formation and self-renewal capacity of tumorspheres in various cancer models. nih.govresearchgate.net Additionally, the expression of stemness-related markers, such as CD44 and ALDH1A1, can be measured by flow cytometry or qRT-PCR, and has been shown to be downregulated by this compound. nih.govnih.gov
| Assay Type | Cancer Model | Key Finding with this compound | Reference |
| Angiogenesis | Childhood Sarcoma | Reduced tumor vascularization | nih.gov |
| Stemness | Squamous Cell Carcinoma | Inhibition of tumorsphere formation | nih.gov |
| Stemness | Triple-Negative Breast Cancer | Decreased CD44 expression and self-renewal | researchgate.netnih.gov |
In Vivo Preclinical Model Systems
To evaluate the therapeutic efficacy of this compound in a more translationally relevant context, researchers utilize in vivo preclinical models that mimic human cancer.
Xenograft Models for Tumor Growth Studies
Xenograft models are the most widely used preclinical system for evaluating the anti-tumor activity of compounds like this compound. These models involve the subcutaneous or orthotopic implantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice. nih.gov
Once tumors are established, mice are treated with this compound or a vehicle control, and tumor growth is monitored over time. Numerous studies have demonstrated that systemic administration of this compound significantly suppresses tumor growth across a wide range of cancer types, including sarcomas, renal cell carcinoma, and cholangiocarcinoma. nih.govnih.govresearchgate.net In many cases, this tumor growth inhibition is associated with the downregulation of c-Myc and a decrease in cell proliferation markers like Ki67 within the tumor tissue. nih.govresearchgate.net
Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are considered to be more representative of the original patient's tumor. nih.gov The efficacy of this compound has also been demonstrated in PDX models, further highlighting its potential as a therapeutic agent. nih.gov
| Xenograft Model | Cancer Type | Key Finding with this compound | Reference |
| Rh10 and Rh28 | Childhood Sarcoma | Significant inhibition of tumor growth | nih.gov |
| SU-R-786-o | Renal Cell Carcinoma | Significantly suppressed tumor growth | researchgate.net |
| MNNG/HOS | Osteosarcoma | Delayed tumor growth and prolonged survival | researchgate.net |
| CCA2 (PDX) | Cholangiocarcinoma | Suppressed tumor growth | nih.gov |
Inducible Animal Models for Disease Research
While direct studies employing inducible animal models specifically for this compound are not extensively documented in publicly available research, the foundational role of such models in validating the targets of this compound, namely the BET proteins like BRD4, is well-established. Inducible systems, such as tetracycline (B611298) (doxycycline)-inducible RNA interference (RNAi) mouse models, have been instrumental in studying the systemic effects of suppressing a specific protein in a time- and tissue-controlled manner.
For instance, inducible knockdown of Brd4 in adult mice has been used to investigate the on-target effects and potential toxicities of sustained BET protein inhibition, providing a genetic benchmark against which small-molecule inhibitors and degraders can be compared. mdpi.com These models allow researchers to trigger the suppression of a target protein at a specific disease stage or in a particular tissue, offering a level of control that is crucial for understanding the protein's function in disease progression. The phenotypes observed in these models—such as effects on intestinal stem cells or epidermal hyperplasia—inform the development of compounds like this compound by predicting potential on-target liabilities of BET protein degradation. mdpi.com The insights gained from these genetic models are critical for interpreting the outcomes of pharmacological studies with this compound in more conventional xenograft or transgenic disease models. nih.govnih.gov
Analysis of Target Engagement and Pharmacodynamic Markers in Animal Tissues
Evaluating the in vivo activity of this compound requires robust methods to confirm that the compound engages its intended targets and elicits the desired biological response. As this compound is a PROTAC designed to induce the degradation of BET proteins, the primary pharmacodynamic (PD) marker is the reduction in the levels of these proteins within animal tissues. medchemexpress.compatsnap.com
Key analytical techniques used to measure these PD markers include:
Immunoblotting (Western Blot): This is a standard method to quantify the levels of specific proteins in tissue lysates. In studies involving this compound, tissues harvested from treated animals (e.g., tumors from xenograft models) are processed, and the levels of BRD2, BRD3, and BRD4 are measured and compared to those from vehicle-treated control animals. nih.gov A significant reduction in BET protein levels serves as a direct indicator of this compound activity.
Immunohistochemistry (IHC): IHC allows for the visualization and semi-quantitative analysis of protein expression within the spatial context of the tissue architecture. This technique can reveal the extent and distribution of BET protein degradation across different regions of a tumor or within various cell types in a tissue, providing valuable information on drug distribution and activity.
Analysis of Downstream Markers: Beyond measuring the direct target, researchers also analyze downstream biomarkers that are regulated by BET proteins. A well-known target of BRD4 is the MYC oncogene. nih.govnih.gov Therefore, a reduction in MYC mRNA or protein levels in tumor tissue following this compound administration serves as a crucial PD marker, confirming that the degradation of BET proteins leads to the intended downstream anti-cancer effect. nih.gov
These analyses are fundamental to establishing a dose-response relationship and for understanding the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in preclinical animal models.
Advanced Chemical Biology Methodologies
The development of this compound is rooted in advanced chemical biology, particularly in the fields of targeted protein degradation and chemical probe synthesis.
PROTAC Synthesis and Optimization
This compound is a heterobifunctional molecule constructed by joining three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker. patsnap.comnih.gov The synthesis of this compound represents a strategic application of PROTAC technology to co-opt a novel E3 ligase. patsnap.comacs.org
Target Protein Ligand: The molecule utilizes (+)-JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT), as its "warhead". acs.orgmedchemexpress.com Specifically, a derivative, JQ-1 carboxylic acid, is often used as a synthetic handle to attach the linker. medchemexpress.com
E3 Ligase Ligand: Unlike many first-generation PROTACs that recruit the VHL or CRBN E3 ligases, this compound incorporates ß-naphthoflavone (ß-NF) as a ligand to recruit the Aryl Hydrocarbon Receptor (AhR) E3 ligase complex. medchemexpress.compatsnap.comacs.org This expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation.
Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects the (+)-JQ1 and ß-naphthoflavone moieties. medchemexpress.com The nature, length, and attachment points of the linker are critical for enabling the formation of a stable and productive ternary complex between the BET protein, this compound, and the AhR E3 ligase. The synthesis often involves the use of linker precursors such as NH2-PEG3. medchemexpress.com
The optimization process for a PROTAC like this compound involves systematically modifying the linker to achieve optimal degradation efficiency, selectivity, and drug-like properties. While specific optimization data for this compound is proprietary, the general strategy involves synthesizing a matrix of compounds with varying linker lengths and compositions to identify the candidate with the most potent and selective degradation profile.
| Component | Chemical Moiety | Function |
| Target Ligand | (+)-JQ1 derivative | Binds to BET bromodomains (BRD2, BRD3, BRD4) |
| E3 Ligase Ligand | ß-naphthoflavone (ß-NF) | Recruits the Aryl Hydrocarbon Receptor (AhR) E3 ligase |
| Linker | Polyethylene glycol (PEG) based | Connects the two ligands and facilitates ternary complex formation |
Development of Chemical Probes (e.g., Labeled and Label-Free Derivatives)
The foundation of this compound lies in the extensive development of (+)-JQ1 as a chemical probe. acs.orgresearchgate.net A chemical probe is a small molecule used to study and manipulate the function of a specific protein or pathway. (+)-JQ1 is considered a high-quality chemical probe for the BET family due to its high potency and selectivity. acs.org
The development of derivatives from this parent compound has created a powerful toolkit for chemical biology:
Functional Probes (Degraders): this compound itself is an advanced, functional chemical probe. It moves beyond simple inhibition (occupancy-based pharmacology) to induce the complete removal of the target protein, allowing researchers to study the consequences of protein loss versus protein inhibition. patsnap.comacs.org
Labeled Derivatives: To facilitate biological studies, labeled versions of the parent JQ1 molecule have been synthesized. These include biotinylated-JQ1, which can be used in pull-down assays to identify binding partners or in competitive binding assays. medchemexpress.com Fluorescently labeled JQ1 derivatives can be used for imaging applications, such as fluorescence polarization assays or cellular imaging to visualize localization.
Click-Chemistry Handles: Probes like JQ1-TCO, which incorporates a trans-cyclooctene (B1233481) group, are designed for bioorthogonal "click chemistry". medchemexpress.com This allows for the attachment of various tags (e.g., fluorophores, biotin) in a highly specific manner within complex biological systems, both in vitro and in vivo. medchemexpress.com
These varied probes, all stemming from the original JQ1 scaffold, have been essential for validating BET proteins as therapeutic targets and for developing more complex molecules like this compound.
Computational and Data Science Approaches
Computational methods are indispensable for understanding the molecular interactions that govern the function of compounds like this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been crucial in understanding how the JQ1 portion of this compound recognizes its target, the BRD4 bromodomain. nih.gov These computational techniques predict the preferred binding pose and affinity of a ligand within a protein's binding site.
For the JQ1-BRD4 interaction, docking studies have consistently shown that the thieno-triazolo-diazepine core of JQ1 fits snugly into the acetyl-lysine binding pocket of the bromodomain. nih.govbiorxiv.org Key interactions revealed by these models and confirmed by co-crystal structures include:
Hydrogen Bonding: A critical hydrogen bond forms between the triazole ring of JQ1 and the side chain of a conserved asparagine residue (N140 in BRD4). biorxiv.org This interaction mimics the way the native acetylated lysine (B10760008) binds.
Hydrophobic Interactions: The t-butyl ester group of JQ1 occupies a hydrophobic region of the pocket, while the chlorophenyl group engages with other hydrophobic residues, contributing significantly to the binding affinity. acs.org
These validated docking protocols serve as a foundation for more complex modeling. biorxiv.orgnih.gov While modeling the entire BRD4-ß-NF-JQ1-AhR ternary complex is a significant computational challenge, the foundational JQ1-BRD4 docking models are essential for designing the PROTAC. They ensure that the "warhead" portion of the molecule maintains high-affinity binding to its target, which is a prerequisite for effective protein degradation.
| Interaction Type | JQ1 Moiety | BRD4(1) Residue(s) |
| Hydrogen Bond | Triazole Ring | Asn140 |
| Water-mediated H-Bond | Triazole Ring | Tyr97 |
| Hydrophobic Interaction | t-butyl ester | WPF shelf (Trp81, Pro82, Phe83) |
| Hydrophobic Interaction | Chlorophenyl group | Hydrophobic regions of the binding pocket |
Machine Learning Applications in Drug Discovery
Predictive Modeling for PROTAC Activity:
A significant challenge in PROTAC development is predicting their degradation effectiveness. Machine learning models are being developed to tackle this issue. These models can predict key parameters like pDC50 (the negative logarithm of the half-maximal degradation concentration) and Dmax (the maximum degradation percentage). openreview.netarxiv.org An open-source toolkit, for instance, has been proposed for predicting the activity of novel PROTAC molecules, organizing curated data into datasets that include features like E3 ligase type, the amino acid sequence of the protein of interest (POI), and the experimental cell type. openreview.net
Deep learning tools are also being created to predict the degradation activity of new PROTACs. arxiv.orgarxiv.org These models can achieve high accuracy in predicting protein degradation, even when generalizing to new protein targets. arxiv.orgarxiv.org Such predictive power is invaluable for prioritizing which candidate molecules, like derivatives of this compound, should be synthesized and tested in the lab, thereby saving significant time and resources.
| Model Type | Application in PROTAC Discovery | Key Features Processed | Predicted Outcomes |
|---|---|---|---|
| Deep Generative Models | Rational design of novel PROTACs in low-resource settings. researchgate.net | Chemical structures and properties. | New PROTAC molecules with optimal pharmacokinetics. |
| Graph Neural Networks (GNNs) | Predicting PROTAC activity by analyzing intricate internal interactions. | Molecular graph representations of PROTACs. | Degradation efficiency of designed PROTACs. |
| Reinforcement Learning (RL) | Optimization of the linker component of PROTACs. | Simulated interactions between PROTAC and target protein. | Linker structures optimized for effective target degradation. |
| Deep Learning Toolkit | Predicting degradation activity of novel PROTACs. arxiv.orgarxiv.org | pDC50, Dmax, E3 ligase type, POI amino acid sequence, cell type. arxiv.org | Degradation activity (e.g., accuracy up to 80.8%). arxiv.orgarxiv.org |
Machine Learning in Ligand and Warhead Design:
The efficacy of this compound relies on its two key functionalities: the ß-naphthoflavone (ß-NF) moiety that binds to the Aryl Hydrocarbon Receptor (AhR) E3 ligase and the JQ1 moiety that targets the bromodomain-containing protein 4 (BRD4). Machine learning plays a crucial role in the discovery and optimization of both types of molecules.
For the AhR ligand component, machine learning models, specifically quantitative structure-activity relationship (QSAR) models, are being developed to predict the activity of potential AhR activators. nih.govresearchgate.net Given the wide molecular diversity of ligands that can activate AhR, identifying structural features necessary for potent modulation is challenging. nih.gov Automated machine learning platforms can be used to create predictive models that can screen large databases of compounds to identify novel AhR ligands. nih.govstreamlit.app
Similarly, for the BRD4-targeting component, machine learning-assisted approaches have been used to discover novel inhibitors. One such approach involved training a machine-learning algorithm on known structural and activity data, including both positive X-ray structures and negative data from false positives in previous screenings. figshare.com This model was then used to predict the likelihood of a compound being a BRD4 inhibitor based on its binding pattern, leading to the identification of new inhibitors. figshare.com
A study also utilized a one-class logistic regression (OCLR) machine-learning algorithm to analyze the effect of (+)-JQ1 on cancer cells. frontiersin.org The algorithm was used to quantify cancer stemness, confirming that the BET protein inhibitor (+)-JQ1 can decrease this phenotype in mammary cancer cells. frontiersin.org
| Component | Machine Learning Technique | Objective | Example Finding/Application |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Ligand | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the activity of potential AhR activators. nih.govresearchgate.net | Development of classification and regression models to identify effective AhR modulators. nih.gov |
| BRD4 Inhibitor (JQ1) | Structure-Based Virtual Screening with ML | Discover novel BRD4 inhibitors. figshare.com | A model named BRD4LGR was trained to predict the BRD4 inhibitor-likeness of compounds, leading to the discovery of 15 new BRD4 inhibitors. figshare.com |
| BRD4 Inhibitor (JQ1) | One-Class Logistic Regression (OCLR) | Quantify the effect of JQ1 on cancer cell stemness. frontiersin.org | Confirmed that (+)-JQ1 decreases the stemness index in canine and human mammary cancer cells. frontiersin.org |
The integration of machine learning into the drug discovery pipeline offers a powerful set of tools for advancing the development of targeted protein degraders like this compound. By enabling more accurate predictions of molecular activity and facilitating the design of novel chemical entities, these computational approaches are poised to accelerate the journey from compound discovery to potential therapeutic applications.
Vi. Emerging Research Directions and Future Challenges
Strategies for Enhancing Target Specificity and Selectivity
A primary challenge in the development of BET-targeting therapeutics is achieving selectivity among the highly homologous BET family members (BRD2, BRD3, and BRD4) and even between the two tandem bromodomains (BD1 and BD2) within each protein. The warhead of ß-NF-JQ1 is derived from JQ1, a well-characterized pan-BET inhibitor that binds competitively to the acetyl-lysine recognition pockets of all BET proteins. nih.govresearchgate.net Consequently, this compound is expected to induce the degradation of BRD2, BRD3, and BRD4. patsnap.com
Future strategies to enhance its specificity could focus on two main components of the PROTAC molecule:
Leveraging the E3 Ligase: The choice of E3 ligase can also influence selectivity. While AhR is broadly expressed, its activity can be cell-type specific. Future iterations could explore ligases with more restricted expression patterns to achieve tissue- or tumor-specific degradation, thereby enhancing the therapeutic window.
Exploration of Novel E3 Ligase Engagers for PROTAC Development
Targeted protein degradation has been dominated by PROTACs that recruit the CRBN and VHL E3 ligases. nih.gov The development of this compound is a prime example of a successful effort to expand the repertoire of usable E3 ligases. patsnap.com It incorporates ß-naphthoflavone (ß-NF) to engage the AhR E3 ligase complex, demonstrating that alternative ligases can be effectively hijacked to induce degradation of target proteins like the BRD family. patsnap.comnih.govnih.gov
The rationale for exploring novel E3 ligases is compelling. With over 600 E3 ligases in human cells, there is a vast, untapped potential to:
Overcome Resistance: Tumor cells can develop resistance to CRBN- or VHL-based PROTACs by downregulating or mutating components of these E3 ligase complexes. Having a diverse toolkit of ligase recruiters allows for strategies to circumvent such mechanisms. nih.gov
Improve Selectivity: Different E3 ligases have distinct expression profiles across tissues and disease states. Harnessing ligases that are specifically expressed in target cells could lead to more precise therapeutic effects.
Optimize Degradation Efficacy: The efficiency of ternary complex formation (PROTAC-Target-Ligase) and subsequent ubiquitination can vary between different E3 ligases and target proteins.
The successful use of the AhR ligase by this compound paves the way for further exploration. Research is ongoing to develop ligands for other E3 ligases to be used in PROTAC design, as detailed in the table below.
| E3 Ligase | Ligand/Recruiter Example | Associated PROTAC Example |
| Aryl Hydrocarbon Receptor (AhR) | ß-naphthoflavone (ß-NF) | This compound , ß-NF-ATRA patsnap.comnih.gov |
| RNF114 | Nimbolide | XH2 (Nimbolide-JQ1) nih.gov |
| FBXO22 | Not specified | 22-JQ1 technologypublisher.com |
| cIAP1 | Not specified | Not specified youtube.com |
Investigating this compound in Combination Therapies in Preclinical Models
While preclinical studies focusing specifically on this compound in combination therapies are still emerging, a strong rationale can be built from the extensive research on its parent inhibitor, JQ1. JQ1 has shown synergistic or enhanced antitumor activity when combined with other agents across various cancer models, suggesting that a similar approach could be beneficial for the this compound degrader.
Key examples of JQ1 combination studies include:
Triple-Negative Breast Cancer (TNBC): JQ1 showed strong synergistic growth inhibition when combined with GSK2801, an inhibitor of the BAZ2A/B bromodomains. This suggests that dual targeting of different bromodomain families could be an effective strategy. nih.gov
Osteosarcoma: JQ1 has been reported to synergize with the mTOR inhibitor rapamycin (B549165) in osteosarcoma models. nih.gov
Pancreatic Cancer: The combination of JQ1 and gemcitabine (B846) has been investigated to determine if it is superior to gemcitabine alone. dntb.gov.ua
Lung Adenocarcinoma: JQ1 suppressed TNF-α mediated NF-κB activation, indicating potential for combination with agents targeting inflammatory pathways in cancer. nih.govresearchgate.net
These studies provide a roadmap for investigating this compound. Preclinical models could be used to explore whether the targeted degradation of BET proteins by this compound combined with other cytotoxic or targeted agents can lead to more durable responses and overcome resistance.
Understanding Differential Roles of BRD Subdomains in Disease Pathogenesis
The BET proteins BRD2, BRD3, and BRD4 each contain two tandem bromodomains, BD1 and BD2, which are structurally similar but thought to possess distinct functions in transcriptional regulation. researchgate.net JQ1, and by extension this compound, acts as a pan-BET degrader, removing the entire protein without discriminating between the functions of its individual domains. A significant future challenge is to dissect the specific contributions of BD1 and BD2 to the pathogenesis of diseases that are sensitive to BET degradation.
Research has begun to uncover these differential roles through the development of domain-selective inhibitors:
Olinone , a selective BET BD1 inhibitor, has shown efficacy in promoting myelin regeneration in models of neurodegenerative disorders. researchgate.net
RVX-208 , a selective BD2 inhibitor, induces distinct changes in gene expression compared to pan-BET inhibitors. researchgate.net
Understanding which domain is the key driver in a particular cancer could lead to the development of next-generation degraders that are more selective. For example, if the scaffolding function of BRD4 mediated by one domain is critical, while the other domain is dispensable, a domain-selective degrader could offer a more targeted therapeutic effect with an improved side-effect profile. Such research is crucial for refining the strategy of BET protein degradation initiated by molecules like this compound.
Expansion of Preclinical Research into Understudied Disease Areas
The therapeutic potential of targeting BET proteins extends beyond the most commonly studied cancers. JQ1 has demonstrated activity in a wide array of preclinical models, including hematologic malignancies, sarcomas, and various solid tumors. nih.govnih.gov Furthermore, the role of BET proteins in regulating inflammatory genes suggests their inhibitors and degraders could be applied to non-neoplastic diseases. nih.govresearchgate.net
Future research should focus on expanding the preclinical evaluation of this compound into understudied disease areas where BET proteins are implicated:
Rare Cancers: The potent anti-proliferative effects of BET inhibition in cancers like NUT-midline carcinoma, which is defined by a BRD4-NUT fusion oncogene, provide a strong rationale for testing this compound in other rare, transcriptionally-addicted cancers. nih.gov
Inflammatory and Fibrotic Diseases: JQ1 has been shown to ameliorate peritoneal damage in a mouse model by inhibiting inflammation and fibrosis. mdpi.com This suggests that this compound could be explored in rare diseases characterized by chronic inflammation or fibrosis.
Neurological Disorders: While promising in some contexts, the application in neurology requires caution. Treatment with JQ1 was found to be detrimental in a mouse model of Huntington's disease, highlighting that BET protein function is highly context-dependent and that inhibition or degradation may have unintended consequences in certain cell types. mit.edu
The focus of initiatives like those from the NIH to encourage research on understudied proteins associated with rare diseases could provide a framework for exploring the full therapeutic potential of this compound. nih.govirdirc.org
Development of Advanced In Vitro and In Vivo Research Models
To accurately predict the clinical potential of this compound, it is crucial to move beyond simple 2D cell culture systems and utilize more sophisticated research models that better recapitulate human physiology and disease.
In Vitro Models: The field is advancing from traditional monolayer cell cultures to more complex systems. For this compound, this includes:
3D Spheroid Cultures: These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. They have been used to confirm the efficacy of JQ1 in rhabdomyosarcoma. mdpi.com
Organ-on-a-Chip Platforms: These microfluidic devices can model the function of human organs, allowing for more accurate assessment of efficacy and potential toxicities before moving into animal models. mdpi.com
Fluorescence-Based Target Engagement Assays: Techniques like fluorescence recovery after photobleaching (FRAP) have been used to confirm that JQ1 displaces BRD4 from chromatin in living cells, providing a direct measure of target engagement. nih.gov
In Vivo Models: Robust in vivo validation is critical. Key models for advancing this compound research include:
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than models based on established cell lines. JQ1 has shown significant efficacy in PDX models of NUT-midline carcinoma. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in a more natural microenvironment and can be used to study mechanisms of action and resistance.
Advanced Delivery Systems: The in vivo utility of JQ1 has been limited by a short half-life. The development of nanoparticle formulations to encapsulate JQ1 has been shown to improve its anticancer efficacy in vivo. researchgate.net Similar advanced delivery strategies may be necessary to optimize the pharmacokinetic properties of this compound for clinical translation.
By employing a suite of these advanced models, researchers can build a more comprehensive understanding of the therapeutic potential and challenges associated with this compound.
Q & A
Q. What is the molecular mechanism of ß-NF-JQ1 in targeting BRD-containing proteins, and how can this mechanism be experimentally validated?
this compound functions as a PROTAC (Proteolysis-Targeting Chimera) by recruiting the AhR E3 ligase to BRD-containing proteins, inducing their ubiquitination and degradation. To validate this:
- Perform co-immunoprecipitation (Co-IP) to confirm ternary complex formation between AhR, BRD proteins, and this compound .
- Use Western blotting to monitor degradation kinetics of BRD proteins (e.g., BRD4) post-treatment.
- Employ cellular viability assays (e.g., CCK-8) to correlate protein degradation with anticancer activity .
Q. What experimental controls are essential when assessing this compound efficacy in cancer models?
- Negative controls : Use PROTACs with inactive E3 ligase ligands or scrambled target-binding domains.
- Positive controls : Compare with established BRD inhibitors (e.g., JQ1) to differentiate degradation-dependent effects from inhibition.
- Include solvent controls (e.g., DMSO) to rule out vehicle toxicity. Validate results across multiple cell lines to address biological variability .
Q. How should researchers optimize this compound dosing in in vitro studies?
- Conduct dose-response curves to determine DC₅₀ (degradation concentration) and IC₅₀ (cell viability).
- Use time-course experiments to identify peak degradation timing (e.g., 6–24 hours post-treatment).
- Account for cell-type-specific permeability by comparing intracellular drug levels via LC-MS/MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound activity data across different cancer models?
- Methodological audit : Ensure consistency in assay conditions (e.g., serum concentration, incubation time).
- Orthogonal validation : Combine proteomics (e.g., TMT labeling) with transcriptomics to confirm downstream effects of BRD degradation.
- Population analysis : Use single-cell RNA sequencing to identify subpopulations resistant to this compound, potentially due to AhR expression heterogeneity .
Q. How can researchers design experiments to differentiate on-target vs. off-target effects of this compound?
- Rescue experiments : Reintroduce BRD proteins via plasmid transfection and assess restored cellular function.
- CRISPR/Cas9 knockout : Generate AhR- or BRD4-deficient cell lines to confirm target dependency.
- Chemical profiling : Screen this compound against kinase/GPCR panels to identify off-target interactions .
Q. What statistical approaches are recommended for analyzing this compound synergy with other anticancer agents?
- Use Chou-Talalay combination index (CI) to quantify synergism/antagonism.
- Apply BLISS independence model to differentiate additive vs. synergistic effects.
- Validate findings with in vivo xenograft models using ANOVA for tumor volume comparisons .
Q. How should researchers address reproducibility challenges in synthesizing this compound?
- Document synthetic protocols in detail, including linker chemistry, purification methods (HPLC/LCMS), and batch-to-batch variability checks.
- Characterize compounds via ¹H/¹³C NMR, HRMS , and HPLC purity assays (>95%).
- Deposit synthetic data in public repositories (e.g., Zenodo) to enhance transparency .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification.
- Obtain IACUC approval for protocols addressing humane endpoints and euthanasia criteria.
- Disclose conflicts of interest and funding sources in publications .
Q. How can researchers ensure data integrity when reporting this compound results?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data (e.g., proteomics datasets) in public databases.
- Use MIAME or MIAPE standards for omics data.
- Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .
Data Presentation and Publication
Q. What are the best practices for visualizing this compound dose-response data?
Q. How should conflicting findings about this compound’s tissue specificity be addressed in manuscripts?
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
